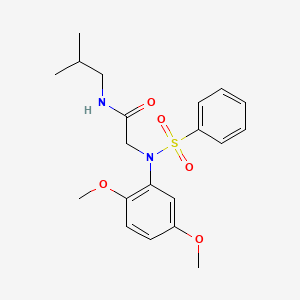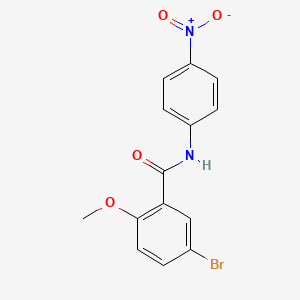![molecular formula C32H23ClN2O6S2 B4963306 N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]](/img/structure/B4963306.png)
N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide], also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 630.83 g/mol.
Mecanismo De Acción
The mechanism of action of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] can inhibit the activity of protein kinase C (PKC), which plays a key role in cell growth and differentiation. N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] is that it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] is not very soluble in water, which may make it difficult to use in certain assays.
Direcciones Futuras
There are several potential future directions for research on N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]. One area of interest is in the development of new cancer therapies based on N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]. Researchers are also interested in exploring the potential use of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] in the treatment of other diseases such as Alzheimer's disease and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] and to identify potential side effects and toxicity issues.
Métodos De Síntesis
The synthesis of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] involves the reaction between 2-chloro-1,4-phenylenediamine and N-(phenylsulfonyl)benzamide in the presence of a catalyst. The reaction occurs in a solvent such as ethanol or acetonitrile and is typically carried out under reflux conditions for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has been widely studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(benzenesulfonyl)-N-[4-[benzenesulfonyl(benzoyl)amino]-3-chlorophenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN2O6S2/c33-29-23-26(34(31(36)24-13-5-1-6-14-24)42(38,39)27-17-9-3-10-18-27)21-22-30(29)35(32(37)25-15-7-2-8-16-25)43(40,41)28-19-11-4-12-20-28/h1-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVSBJOYYVQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzenesulfonyl)-N-[4-[benzenesulfonyl(benzoyl)amino]-3-chlorophenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3'R*,4'R*)-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4963229.png)
![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)

![N-[4-(aminocarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4963247.png)
![ethyl 4-{[1-ethyl-5-(2-furoylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4963248.png)
![4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4963264.png)

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)
![3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B4963285.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4963291.png)


![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)
![2-amino-4-[4-(diethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4963320.png)